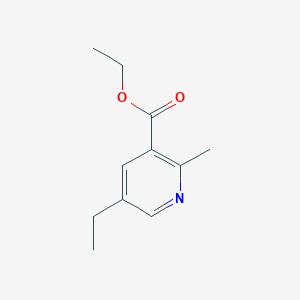







|
REACTION_CXSMILES
|
C([O-])(=O)C.[NH4+:5].[CH2:6]([C:8](=[CH2:11])[CH:9]=O)[CH3:7].Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)(=O)C>[CH2:6]([C:8]1[CH:9]=[N:5][C:19]([CH3:21])=[C:13]([CH:11]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:7] |f:0.1|
|


|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
4.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)=C
|
|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
is mechanically stirred in a 12 L 4-necked flask
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
this condition is maintained (under control) with air
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight at ambient temperatures
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between 2:1 hexane-ethyl acetate and water
|
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted thoroughly with 5% aqueous HCl
|
|
Type
|
WASH
|
|
Details
|
The combined aqueous extracts are washed with 2:1 hexane-ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2:1 hexane-ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic extracts are dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oil residue which
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=NC(=C(C(=O)OCC)C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 60.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |